This compound is cataloged under CAS number 353484-21-6 and has a molecular formula of C14H13NO4. It is recognized for its potential applications in drug development, particularly in relation to nicotinic acetylcholine receptors. The compound is often utilized in research settings and is available from various chemical suppliers such as AChemBlock and Sigma-Aldrich .
The synthesis of (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid typically involves multi-step organic reactions.
Common Synthetic Routes:
Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
The molecular structure of (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid can be summarized as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interactions with biological targets .
(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological profile .
The mechanism of action for (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid primarily involves its interaction with nicotinic acetylcholine receptors.
Key Points:
Further studies are required to elucidate the precise pathways involved in its action .
(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid has several scientific applications:
The ongoing research into this compound highlights its significance in advancing pharmacological therapies .
Cyclopenta[c]quinolines represent a tricyclic system integrating a central quinoline moiety fused with a cyclopentane ring. This compound specifically belongs to the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline subclass, characterized by partial saturation that imparts conformational rigidity while retaining aromatic properties in the quinoline segment. The presence of dicarboxylic acid functional groups at positions 4 and 8 enhances polarity and enables molecular interactions critical for biological activity [1] [2] [3]. Structural variations within this class include esterification, as demonstrated by the 4-ethyl ester derivative (Molecular Weight: 287.32 g/mol), which modifies physicochemical properties like solubility and membrane permeability [3]. The cyclopenta[c]quinoline core differs fundamentally from isomeric cyclopenta[b]quinolines in ring fusion geometry, influencing three-dimensional shape and pharmacophore presentation [5].
Table 1: Structural Features of Cyclopentaquinoline Derivatives
Feature | This Compound | 4-Ethyl Ester Derivative | Isomeric Cyclopenta[b]quinolines |
---|---|---|---|
Core Structure | Cyclopenta[c]quinoline | Cyclopenta[c]quinoline | Cyclopenta[b]quinoline |
Ring Saturation | 3a,4,5,9b-Tetrahydro | 3a,4,5,9b-Tetrahydro | Variable saturation patterns |
Functional Groups | 4,8-Dicarboxylic acid | 4-Ethyl ester, 8-carboxylic acid | Variable substituents |
Molecular Weight (g/mol) | 259.26 | 287.32 | Typically 250-300 |
Key Role | Hydrogen-bonding capability | Enhanced lipophilicity | Distinct spatial orientation |
Bicyclic architectures like the cyclopenta[c]quinoline framework serve as privileged scaffolds in drug design due to their ability to pre-organize pharmacophores in spatially defined orientations. This constrained geometry enhances target binding selectivity and metabolic stability compared to flexible linear molecules [3] [5]. Patent literature underscores the therapeutic relevance of structurally analogous tricyclic systems, demonstrating their application as nuclear receptor modulators (e.g., RORγ) and neurotransmitter receptor ligands (e.g., 5HT) [5]. The fused ring system enables optimal projection of substituents into complementary binding pockets—exemplified by the strategic placement of the 8-carboxylic acid group for ionic interactions and the 4-carboxylic acid for hydrogen bonding. This molecular precision facilitates the development of high-affinity ligands targeting enzymes, G-protein-coupled receptors, and epigenetic regulators, where rigid scaffolds reduce entropic penalties upon binding [5].
Table 2: Therapeutic Targets of Related Tricyclic Scaffolds
Scaffold Type | Therapeutic Target | Biological Role | Structural Similarity |
---|---|---|---|
Tricyclic sulfones | RORγ nuclear receptor | Immunomodulation, inflammation | Fused cyclopentane-heterocycle core |
Pyrrolo(oxo)quinolines | 5HT receptors | Neurological disorder therapeutics | Partially saturated quinoline framework |
Cyclopenta[c]quinolines | Undisclosed targets | Under investigation (preclinical research) | Core dicarboxylic acid functionality |
This compound possesses three defined stereocenters (3aR, 4S, 9bS), creating a single enantiomeric configuration that dictates its biological interactions. Chirality influences pharmacodynamics, pharmacokinetics, and toxicology profiles—a principle demonstrated by the distinct activities of enantiomeric pairs across drug classes [1] [2] . The absolute configuration at carbon 4 positions the carboxylic acid group in a specific spatial orientation essential for forming salt bridges with basic amino acid residues (e.g., arginine, lysine) in target proteins. Similarly, the stereochemistry at 3a and 9b governs the overall bowl-shaped conformation of the tricyclic system, enabling optimal hydrophobic contact with binding pockets [1] . The compound’s specified stereochemistry is preserved through stringent synthesis protocols and verified by chiral analytical techniques, as deviations can produce diastereomers with potentially inactive or off-target effects. This enantiomeric purity is crucial for structure-activity relationship studies in lead optimization [2] .
Table 3: Stereochemical Configuration and Functional Impact
Stereocenter | Configuration | Functional Role |
---|---|---|
3a | R | Determines the puckering geometry of the cyclopentane ring |
4 | S | Positions the C4-carboxylate for hydrogen bonding with biological targets |
9b | S | Orients the quinoline ring plane relative to the cyclopentane moiety |
Overall | (3aR,4S,9bS) | Creates a spatially defined pharmacophore with precise vectoring of substituents |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0